2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms and a complex ether chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with chlorine atoms and the ether chain is introduced through nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, etherification, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroanisole: Similar structure but lacks the extended ether chain.
2,4-Dichlorophenol: Similar chlorination pattern but lacks the methoxy and ether groups.
2,4-Dichlorobenzene: Similar chlorination pattern but lacks the methoxy and ether groups.
Uniqueness
2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene is unique due to its complex ether chain, which imparts distinct chemical and physical properties. This makes it valuable in specific research and industrial applications where such properties are desired .
Properties
IUPAC Name |
2,4-dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(19)12-15(16)20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBBFHRCZNWTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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